molecular formula C24H19N5O2S B14901574 N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B14901574
M. Wt: 441.5 g/mol
InChI Key: GDJMEQNHJLIVHC-UHFFFAOYSA-N
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Description

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with diphenyl groups and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors such as 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the triazolo[1,5-a]pyrimidine core or the sulfonamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the triazolo[1,5-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the triazolo[1,5-a]pyrimidine core .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C24H19N5O2S

Molecular Weight

441.5 g/mol

IUPAC Name

N-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C24H19N5O2S/c1-17-12-14-20(15-13-17)32(30,31)28-23-26-24-25-21(18-8-4-2-5-9-18)16-22(29(24)27-23)19-10-6-3-7-11-19/h2-16H,1H3,(H,27,28)

InChI Key

GDJMEQNHJLIVHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN3C(=CC(=NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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